Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate
Description
Properties
IUPAC Name |
methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-16-12(15)13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZHLLOIYGLVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate typically involves the esterification of 1-(4-fluorophenyl)cyclopentanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 1-(4-fluorophenyl)cyclopentanecarboxylic acid.
Reduction: 1-(4-fluorophenyl)cyclopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions . The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
The following analysis compares Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate with structurally related cyclopentane/cyclohexane carboxylates, focusing on substituent effects, functional groups, and applications.
Substituent Halogen Variations
Key Insights :
- Fluorine vs. Chlorine/Bromine : Fluorine’s smaller size and electronegativity reduce steric hindrance and improve metabolic stability compared to bulkier halogens like chlorine or bromine. This makes the fluoro derivative preferable in drug design for enhanced pharmacokinetics.
Functional Group Modifications
Key Insights :
- Amino vs. Ester/Ketone: Amino derivatives (e.g., methylamino analogs) are pivotal in forming hydrochloride or sulfonate salts, enhancing solubility for formulation .
- Benzoxazinone Hybrids: The addition of a benzoxazinone moiety (CAS 453514-27-7) introduces heterocyclic complexity, likely expanding biological activity in antimicrobial or pesticidal contexts .
Key Insights :
Biological Activity
Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, targets, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a cyclopentanecarboxylate moiety with a fluorophenyl substituent, which influences its biological properties. The structural characteristics contribute to its interactions with various biological targets, primarily enzymes and receptors.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing neurotransmission in cholinergic systems.
- Receptor Interaction : It interacts with neurotensin receptors (NTS1 and NTS2), which are involved in pain modulation and other physiological processes. The binding affinity and functional activity at these receptors suggest potential analgesic effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the pharmacological potential of this compound:
- Analgesic Efficacy Study : A study evaluated the compound's effect on nociceptive pain models. It demonstrated significant analgesic properties through its action on neurotensin receptors, indicating its potential use in pain management therapies .
- Neurotransmission Enhancement : Research focused on the cholinergic system revealed that the compound effectively inhibits AChE and BuChE, leading to improved cognitive functions in animal models. This suggests therapeutic applications in treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the fluorophenyl group can significantly affect the compound's binding affinity and biological activity. For instance, substituting different halogens or functional groups on the phenyl ring alters the inhibitory potency against AChE and BuChE, as well as the interaction profile with neurotensin receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
